Introduction: The Significance of the Piperidin-4-one Scaffold
Introduction: The Significance of the Piperidin-4-one Scaffold
An In-depth Technical Guide to the Structural Analysis of 2-Isopropylpiperidin-4-one Hydrochloride
The piperidine ring is a fundamental structural motif in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its prevalence in medicinal chemistry underscores the importance of understanding the precise three-dimensional structure of its derivatives.[2][4] Piperidin-4-ones, in particular, serve as critical intermediates in the synthesis of numerous therapeutic agents, including potent analgesics and other central nervous system-acting drugs.[5][6] The introduction of substituents, such as an isopropyl group at the C2 position, can dramatically influence molecular conformation, receptor binding affinity, and metabolic stability.
This guide provides a comprehensive framework for the structural analysis of 2-Isopropylpiperidin-4-one hydrochloride. As Senior Application Scientists, we move beyond mere data reporting to explain the causality behind our analytical choices. The objective is to present a self-validating workflow that integrates multiple spectroscopic and analytical techniques to build an unambiguous, multi-faceted structural portrait of the target molecule, from basic connectivity to precise solid-state conformation.
Physicochemical Properties and Handling
A foundational understanding begins with the molecule's basic properties. While specific data for the 2-isopropyl derivative requires experimental determination, we can extrapolate from the parent compound, 4-piperidone hydrochloride.
| Property | Value | Source |
| Parent Compound CAS | 41979-39-9 (for 4-Piperidone HCl) | [7][8] |
| Molecular Formula | C₈H₁₆ClNO | Calculated |
| Molecular Weight | 177.67 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | [6] |
| Solubility | Likely soluble in water, DMSO, and methanol | [6] |
Safe Handling: 2-Isopropylpiperidin-4-one hydrochloride, like its parent compound, should be handled with care. It is classified as a skin and serious eye irritant and may cause respiratory irritation.[7][8][9] All handling should occur in a well-ventilated area, such as a chemical fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]
Integrated Structural Elucidation Workflow
The definitive structural characterization of a novel compound is not a linear process but an integrated workflow where techniques provide complementary information. Mass spectrometry offers the initial confirmation of mass and formula, NMR spectroscopy maps the molecular connectivity and stereochemistry, and X-ray crystallography provides the ultimate proof of 3D structure in the solid state.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Causality: Mass spectrometry is the first and most crucial checkpoint in any structural analysis. Its primary purpose is to confirm that the synthesized material has the correct molecular weight, providing immediate validation of the chemical formula. We employ electrospray ionization (ESI) due to its soft ionization nature, which minimizes fragmentation and typically yields a strong signal for the protonated molecular ion [M+H]⁺, a necessity for a hydrochloride salt. High-resolution MS (e.g., FT-ICR or QTOF) is preferred to determine the exact mass, allowing for unambiguous molecular formula confirmation.[11]
Expected Fragmentation Pathways
Beyond the molecular ion, the fragmentation pattern provides a structural fingerprint. For 2-Isopropylpiperidin-4-one, key fragmentations would likely involve the loss of the isopropyl group and cleavages of the piperidine ring, particularly alpha-cleavage adjacent to the nitrogen atom.
Caption: Predicted ESI-MS/MS fragmentation pathways.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of 2-Isopropylpiperidin-4-one hydrochloride in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures the amine is protonated for positive ion mode detection.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or FT-ICR) equipped with an ESI source.[11][12]
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Validation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The true power for a complex heterocycle lies in 2D NMR techniques. A ¹H-¹H COSY experiment establishes proton-proton coupling networks (i.e., which protons are neighbors), and an HSQC experiment directly correlates each proton with its attached carbon. This combination is essential to definitively assign every signal and confirm the substitution pattern.
Predicted Spectral Data
The presence of the isopropyl group and its position at C2 will create a distinct and predictable set of signals. The piperidine ring is expected to adopt a chair conformation, leading to distinct axial and equatorial proton signals.[15][16]
Table 1: Predicted ¹H NMR Data (in D₂O)
| Protons | Predicted Shift (ppm) | Multiplicity | Rationale |
| Isopropyl CH | 3.0 - 3.4 | Multiplet | Adjacent to nitrogen and a stereocenter. |
| Isopropyl CH₃ | 1.0 - 1.3 | Doublet of doublets | Two diastereotopic methyl groups coupled to the isopropyl CH. |
| H2 (Ring CH) | 3.5 - 3.8 | Multiplet | Adjacent to nitrogen. |
| H3 (Ring CH₂) | 2.5 - 2.9 | Multiplets | Adjacent to the C4 ketone. |
| H5 (Ring CH₂) | 2.7 - 3.1 | Multiplets | Adjacent to the C4 ketone. |
| H6 (Ring CH₂) | 3.2 - 3.6 | Multiplets | Adjacent to nitrogen. |
Table 2: Predicted ¹³C NMR Data (in D₂O)
| Carbon | Predicted Shift (ppm) | Rationale |
| C4 (C=O) | 205 - 210 | Ketone carbonyl carbon. |
| C2 | 58 - 63 | Carbon adjacent to nitrogen, substituted with isopropyl. |
| C6 | 45 - 50 | Carbon adjacent to nitrogen. |
| C3 | 40 - 45 | Carbon alpha to the carbonyl. |
| C5 | 40 - 45 | Carbon alpha to the carbonyl. |
| Isopropyl CH | 28 - 33 | Isopropyl methine carbon. |
| Isopropyl CH₃ | 18 - 22 | Two non-equivalent methyl carbons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[17][18]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.
-
2D NMR Acquisition:
-
Run a standard ¹H-¹H COSY experiment to establish proton coupling correlations.
-
Run a standard ¹H-¹³C HSQC experiment to correlate protons to their directly attached carbons.
-
-
Data Analysis: Integrate all spectra to assign every proton and carbon signal, confirming the 2-isopropyl-4-oxo substitution pattern. Analyze coupling constants in the ¹H spectrum to infer the chair conformation and the relative orientation of substituents.[16]
X-ray Crystallography: The Definitive 3D Structure
Expertise & Causality: While NMR provides excellent data on connectivity and solution-state conformation, X-ray crystallography offers unambiguous, high-resolution proof of the molecular structure in the solid state.[1] It is the gold standard for determining bond lengths, bond angles, and the absolute conformation of the piperidine ring and its substituents.[15][19] For pharmaceutical development, knowing the precise solid-state structure is critical for understanding crystal packing, polymorphism, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step.[20]
-
Technique: Slow evaporation is a robust starting point. Dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).[2][20]
-
Procedure: Loosely cap the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.
-
-
Crystal Selection & Mounting: Select a clear, well-formed single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.[20]
-
Data Collection:
-
Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD detector.
-
Procedure: Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the structure using direct methods or Patterson synthesis to locate the atoms.
-
Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
-
-
Validation: The final refined structure should have low R-factors and a clean difference Fourier map, confirming the atomic connectivity, the chair conformation of the piperidine ring, and the relative stereochemistry of the isopropyl group.[1][15]
Conclusion
The structural elucidation of 2-Isopropylpiperidin-4-one hydrochloride is a multi-faceted task that relies on the synergistic application of modern analytical techniques. By following an integrated workflow that begins with mass spectrometry for molecular weight confirmation, proceeds to detailed 1D and 2D NMR for connectivity mapping, and culminates in X-ray crystallography for definitive 3D structural proof, researchers can build an unassailable, publication-quality data package. This rigorous, evidence-based approach is fundamental to advancing drug discovery and development programs that utilize the privileged piperidin-4-one scaffold.
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